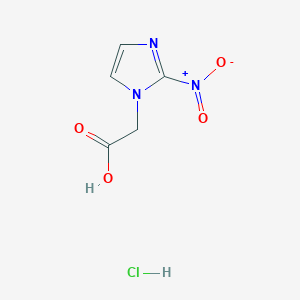![molecular formula C9H9N3O3 B13664695 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring
Métodos De Preparación
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo ring: This can be achieved through the condensation of appropriate aldehydes with amines under acidic conditions.
Introduction of the pyrazine ring: This step often involves cyclization reactions using suitable reagents and catalysts.
Functionalization: The methoxy group can be introduced via methylation reactions, while the carboxylic acid group can be added through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylic acid groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. The presence of the methoxy and carboxylic acid groups plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid include other imidazo[1,2-a]pyrazine derivatives, such as:
- 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 8-Hydroxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 8-Methoxy-2-ethylimidazo[1,2-a]pyrazine-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(9(13)14)12-4-3-10-8(15-2)7(12)11-5/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
YQXFBORVLDEIDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CN=C(C2=N1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)





![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)




